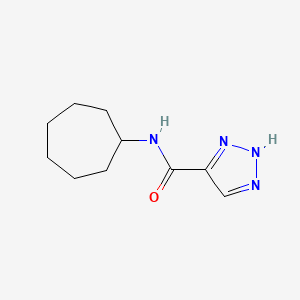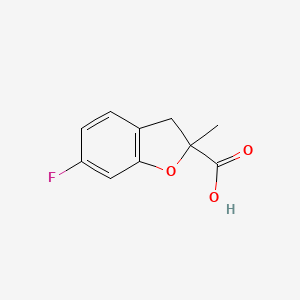
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a cycloheptyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) iodide, in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as copper-on-charcoal, can also be employed to facilitate the reaction under continuous flow conditions .
化学反应分析
Types of Reactions: N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring is generally stable to oxidation, but the cycloheptyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the carboxamide group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cycloheptyl group.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted triazole derivatives with various functional groups.
科学研究应用
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
相似化合物的比较
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:
属性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
N-cycloheptyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c15-10(9-7-11-14-13-9)12-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,12,15)(H,11,13,14) |
InChI 键 |
BBSZBMRVVXVQAF-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)NC(=O)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14906326.png)
![2-{2-[(3aS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14906328.png)



